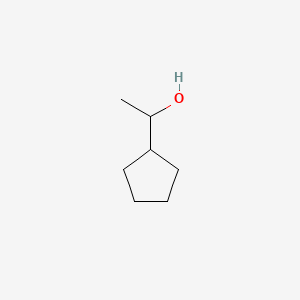

1-Cyclopentylethanol

Description

Properties

IUPAC Name |

1-cyclopentylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCMSUSLCWXTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315122 | |

| Record name | 1-Cyclopentylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-98-8 | |

| Record name | 1-Cyclopentylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylcyclopentanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentylethanol

Introduction

1-Cyclopentylethanol (C₇H₁₄O) is a secondary alcohol consisting of a cyclopentyl group attached to the first carbon of an ethanol (B145695) backbone. Its chemical structure, represented by the SMILES notation CC(O)C1CCCC1, makes it a subject of interest in organic synthesis and as a potential building block for more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common methods include the Grignard reaction and the reduction of a corresponding ketone.

1. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of this compound. This can be achieved in two primary ways:

-

Route A: Reaction of a cyclopentylmagnesium halide (a Grignard reagent) with acetaldehyde.

-

Route B: Reaction of a methylmagnesium halide with cyclopentanecarboxaldehyde.

A generalized reaction scheme for the Grignard synthesis is depicted below:

Route A: Cyclopentylmagnesium Bromide + Acetaldehyde → this compound Route B: Methylmagnesium Iodide + Cyclopentanecarboxaldehyde → this compound

2. Reduction of Acetylcyclopentane

Another common method is the reduction of acetylcyclopentane (cyclopentyl methyl ketone) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Synthesis Workflow Diagram

1-Cyclopentylethanol physical and chemical properties.

An In-depth Technical Guide to 1-Cyclopentylethanol: Properties, Synthesis, and Applications

Introduction

This compound is a secondary alcohol with the chemical formula C7H14O.[1][2] It consists of a cyclopentyl group attached to the first carbon of an ethanol (B145695) backbone.[1] This compound and its derivatives are of interest to researchers, scientists, and drug development professionals due to their potential applications as solvents, intermediates in organic synthesis, and as building blocks for pharmaceuticals.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C7H14O | [1][2][4] |

| Molecular Weight | 114.19 g/mol | [1][2][4] |

| CAS Number | 52829-98-8 | [2][4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 169-170 °C at 760 mmHg | [1] |

| Density | 0.937 g/cm³ | [4] |

| Flash Point | 71.4 °C | [4] |

| Solubility | Low solubility in water. Soluble in organic solvents like ethanol and diethyl ether. | [1][6] |

| Vapor Pressure | 0.345 mmHg at 25°C | [4] |

| Refractive Index | 1.458 at 20°C | [4][5] |

| LogP | 1.557 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound shows a characteristic signal for the proton on the carbon bearing the hydroxyl group in the region of 3.8-4.2 ppm.[1] This signal typically appears as a quartet due to coupling with the adjacent methyl group.[1] The methyl group protons appear as a doublet.

-

¹³C NMR: The carbon atom attached to the hydroxyl group has a characteristic chemical shift between 65-75 ppm.[1] The methyl carbon signal is found in the 20-25 ppm region, and the cyclopentyl carbons resonate in the 25-55 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a broad and intense absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding.[1] A sharper peak may be observed around 3650-3600 cm⁻¹ for the free hydroxyl group.[1]

Experimental Protocols

Synthesis of this compound

Several methods can be employed for the synthesis of this compound.[1]

1. Grignard Reaction:

This common method involves the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with acetaldehyde (B116499).

-

Materials: Magnesium turnings, cyclopentyl bromide, anhydrous diethyl ether, acetaldehyde, dilute sulfuric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Protocol:

-

Prepare the Grignard reagent by slowly adding a solution of cyclopentyl bromide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of acetaldehyde in anhydrous diethyl ether.

-

After the addition is complete, stir the reaction mixture at room temperature.

-

Quench the reaction by slowly adding dilute sulfuric acid.

-

Separate the organic layer, wash it with saturated sodium bicarbonate solution and water, and then dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the resulting this compound by distillation.

-

2. Reduction of Cyclopentyl Methyl Ketone:

This compound can be synthesized by the reduction of cyclopentyl methyl ketone using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.[1]

-

Materials: Cyclopentyl methyl ketone, sodium borohydride (or lithium aluminum hydride), methanol (B129727) (or diethyl ether), water, dilute hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

-

Protocol (using Sodium Borohydride):

-

Dissolve cyclopentyl methyl ketone in methanol in a flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the solution in small portions.

-

After the addition is complete, stir the reaction mixture at room temperature.

-

Add water to quench the reaction, followed by dilute hydrochloric acid to neutralize the excess base.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the product by distillation.

-

Chemical Reactions of this compound

Dehydration to form 1-Cyclopentylethene:

This compound can undergo dehydration in the presence of a strong acid like sulfuric acid to yield 1-cyclopentylethene.[7]

-

Materials: this compound, concentrated sulfuric acid.

-

Protocol:

-

Place this compound in a distillation apparatus.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask.

-

Heat the mixture to distill the alkene product as it forms.

-

Wash the distillate with water and a dilute sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and redistill to obtain the pure alkene.

-

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis.[1] Its derivatives are important intermediates in the production of pharmaceuticals and agrochemicals.[3] The cyclopentane (B165970) ring is a common structural motif in medicinally relevant compounds.[8] The deuterated analogue of the related compound 1-cyclopentylethanone (B41784) is used in drug discovery and development, particularly for assessing metabolic stability and as an internal standard in pharmacokinetic studies.[9] While direct biological activity of this compound is not extensively documented, its role as a precursor allows for the synthesis of more complex molecules with potential therapeutic applications.[1]

Safety and Handling

This compound is considered a laboratory chemical and should be handled with appropriate safety precautions.[10][11]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[10][12] Avoid contact with skin and eyes.[10] Ground and bond containers when transferring to prevent static discharge.[12] Use non-sparking tools.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[10][12]

-

First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[12] For skin contact, wash off immediately with plenty of water.[13] If inhaled, move to fresh air.[12] If ingested, seek immediate medical attention.[12]

Conclusion

This compound is a versatile secondary alcohol with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate makes it a compound of interest for researchers in organic chemistry and drug development. The experimental protocols for its synthesis and subsequent reactions are well-established. Proper safety and handling procedures are essential when working with this chemical. Further research into the biological activities of its derivatives could unveil new therapeutic agents.

References

- 1. Buy this compound | 52829-98-8 [smolecule.com]

- 2. This compound | C7H14O | CID 95434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound|lookchem [lookchem.com]

- 5. L03446.09 [thermofisher.com]

- 6. Buy 2-Cyclopentylethanol (EVT-314184) | 766-00-7 [evitachem.com]

- 7. brainly.com [brainly.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Profile of 1-Cyclopentylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the secondary alcohol, 1-Cyclopentylethanol (CAS: 52829-98-8). The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Quartet | 1H | CH-OH |

| ~1.5 - 2.5 | Multiplet | 9H | Cyclopentyl protons |

| ~1.0 - 1.3 | Doublet | 3H | CH₃ |

| Variable | Singlet (broad) | 1H | OH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~65 - 75 | CH | C-OH |

| ~25 - 55 | CH₂ | Cyclopentyl carbons |

| ~20 - 25 | CH₃ | CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | Alcohol | O-H Stretch (Hydrogen-bonded) |

| 2965 - 2850 | Strong | Alkane | C-H Stretch |

| ~1450 | Medium | Alkane | C-H Bend |

| ~1075 | Medium to Strong | Secondary Alcohol | C-O Stretch |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical for a secondary alcohol. The molecular ion peak ([M]⁺) is expected at m/z 114.

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | Medium | [M - CH₃]⁺ |

| 81 | Medium | [M - CH₃ - H₂O]⁺ |

| 68 | High | [C₅H₈]⁺ (Cyclopentene radical cation) |

| 45 | High | [CH₃CHOH]⁺ |

| 41 | Medium | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed experimental methodologies for obtaining the cited spectroscopic data are outlined below. These represent generalized protocols based on standard laboratory practices.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

-

Data Analysis: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to their corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized, typically by Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule. The fragmentation of this compound is expected to involve the loss of small neutral molecules such as water, and cleavage adjacent to the alcohol functional group.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

thermodynamic properties of 1-Cyclopentylethanol

An In-depth Technical Guide to the Thermodynamic Properties of 1-Cyclopentylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (C_7H_14O), a secondary alcohol with a cyclopentyl substituent. The information compiled herein is intended to support research, development, and drug discovery activities where this compound may be utilized as a solvent, reagent, or building block. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for determining key thermodynamic parameters are also provided.

Physicochemical and Thermodynamic Properties

This compound, with a molecular weight of 114.19 g/mol , exhibits thermodynamic characteristics typical of a secondary alcohol, influenced by the presence of a hydroxyl group capable of hydrogen bonding and a non-polar cyclopentyl ring.[1][2]

Table 1: Key Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C_7H_14O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 52829-98-8 | [1] |

| Normal Boiling Point | 169-170 °C (442.15-443.15 K) | [1] |

| Melting Point | 19.62 °C (292.77 K) | [1] |

| Density (liquid, room temp.) | 0.911 g/mL | [1] |

| Refractive Index (@ 20°C) | 1.458 | [3] |

Table 2: Enthalpy and Entropy Data for Phase Transitions

| Thermodynamic Parameter | Value | Method | Source |

| Enthalpy of Vaporization (Δ_vapH°) | 46.11 kJ/mol | Calculated (Joback method) | [1] |

| Enthalpy of Fusion (Δ_fusH°) | 15.21 kJ/mol | Calculated (Joback method) | [1] |

| Entropy of Vaporization (Δ_vapS°) | ~104.3 J/mol·K | Calculated | [1] |

| Entropy of Fusion (Δ_fusS°) | ~52.0 J/mol·K | Calculated | [1] |

The significant enthalpy of vaporization is characteristic of alcohols and is attributed to the energy required to overcome intermolecular hydrogen bonding in the liquid phase.[1]

Table 3: Critical Properties and Gas-Phase Heat Capacity

| Property | Value | Method | Source |

| Critical Temperature (T_c) | 731.52 K | Calculated (Joback method) | [1] |

| Critical Pressure (P_c) | 2613.74 kPa | Calculated (Joback method) | [1] |

| Gas Heat Capacity (C_p,gas) | 358.17 J/mol·K at 529.19 K | Calculated (Joback method) | [1] |

| 436.17 J/mol·K at 731.52 K | Calculated (Joback method) | [1] |

The temperature-dependent heat capacity of gaseous this compound reflects the increased molecular motion and vibrational energy at higher temperatures.[1]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental reports for this compound are not extensively detailed in the public domain, the following sections describe standard methodologies widely used for determining the thermodynamic properties of alcohols and other organic liquids.

Determination of Vapor Pressure

The relationship between vapor pressure and temperature is crucial for understanding a liquid's volatility. A common method involves a static vapor pressure apparatus.

Methodology:

-

Sample Preparation: A pure sample of the liquid is placed in a thermostatically controlled vessel connected to a pressure measurement system (e.g., a manometer or a pressure transducer). The sample is degassed to remove any dissolved air.

-

Temperature Control: The vessel is immersed in a water or oil bath to maintain a constant and uniform temperature, which is measured with a calibrated thermometer or temperature probe.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This reading represents the vapor pressure of the liquid at that specific temperature.

-

Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure-temperature data points.

-

Data Analysis: The Clausius-Clapeyron equation can then be used to analyze the data and also to determine the enthalpy of vaporization.

Determination of Enthalpy of Vaporization (Calorimetric Method)

Direct calorimetric measurement provides a precise value for the enthalpy of vaporization.

Methodology:

-

Apparatus: A Calvet-type microcalorimeter or a similar instrument is used. The setup includes a vaporization cell containing the liquid sample and a means to induce and measure vaporization, often by passing an inert gas or applying a vacuum.

-

Vaporization: A controlled amount of the liquid is vaporized at a constant temperature. The heat absorbed during this phase change is compensated for by an electrical heater within the calorimeter.

-

Measurement: The electrical energy supplied to maintain isothermal conditions is precisely measured. This energy corresponds to the heat of vaporization for the mass of the liquid that was vaporized.

-

Quantification: The mass of the vaporized liquid is determined by weighing the sample before and after the experiment or by condensing and weighing the vapor.

-

Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized substance.

Determination of Heat Capacity (Calorimetry)

The heat capacity of liquid this compound can be determined using a calorimeter, often by the method of mixtures or by using an adiabatic calorimeter.

Methodology (Method of Mixtures):

-

Apparatus: A calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more sophisticated bomb calorimeter for higher precision) with a known heat capacity is used.

-

Initial Conditions: A known mass of the liquid (this compound) is placed in the calorimeter, and the initial temperature is recorded once thermal equilibrium is reached.

-

Heating: A known amount of heat is introduced into the system. This can be done by adding a warmer object of known temperature and heat capacity or by using an electrical heater.

-

Final Temperature: The mixture is stirred until a final, stable temperature is reached and recorded.

-

Calculation: By applying the principle of conservation of energy (heat lost = heat gained), and knowing the heat capacity of the calorimeter, the specific heat capacity of the liquid can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and theoretical validation of the thermodynamic properties of an organic compound like this compound.

Caption: Workflow for Thermodynamic Property Characterization.

References

Quantum Chemical Blueprint for 1-Cyclopentylethanol: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for conducting in-depth quantum chemical calculations on 1-Cyclopentylethanol (C7H14O). In the absence of extensive published computational studies on this specific secondary alcohol, this document serves as a best-practice protocol for researchers seeking to elucidate its structural, spectroscopic, and electronic properties. The guide details a systematic workflow, from initial conformational analysis to the simulation of spectroscopic data, leveraging Density Functional Theory (DFT). Experimental data is provided for the validation of theoretical results. This document is intended to empower researchers in drug discovery and materials science to generate high-quality computational data for this compound and analogous molecular systems.

Introduction

This compound is a secondary alcohol featuring a cyclopentyl group attached to an ethanol (B145695) backbone.[1][2] Its structural characteristics, including a flexible five-membered ring and a chiral center, make it a molecule of interest in various chemical contexts, including as a solvent, a synthetic intermediate, and potentially as a flavoring agent.[1] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its behavior in chemical reactions and biological systems.

Quantum chemical calculations offer a powerful, non-experimental route to probe molecular characteristics with high precision.[3] By solving approximations of the Schrödinger equation, these methods can predict geometries, vibrational frequencies (IR spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic properties like molecular orbitals.[4][5] This guide outlines a robust computational workflow for characterizing this compound, providing a virtual laboratory for its detailed investigation.

Recommended Computational Methodology

A rigorous computational study of this compound involves a multi-step process. The recommended workflow is designed to first identify the most stable conformation of the molecule before proceeding to calculate its various properties. This ensures that the computed data corresponds to the most populated and energetically favorable state of the molecule.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a standard and effective procedure for the quantum chemical analysis of this compound using widely available computational chemistry software (e.g., Gaussian, ORCA, Spartan).

Step 1: Initial Structure Generation & Conformational Analysis

-

Objective: To identify the global minimum energy structure of this compound. The molecule's flexible cyclopentane (B165970) ring and rotatable side-chain necessitate a thorough search of its potential energy surface.

-

Protocol:

-

Generate an initial 3D structure of this compound using a molecular builder. The SMILES string CC(C1CCCC1)O can be used as a starting point.[1][2]

-

Perform a conformational search using a low-cost computational method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7).

-

Collect all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the lowest energy structure found.

-

Subject each of these low-energy conformers to a higher level of theory for geometry optimization.

-

Step 2: Geometry Optimization

-

Objective: To determine the precise, lowest-energy geometric structure for each conformer.

-

Protocol:

-

Employ Density Functional Theory (DFT), which provides a good balance of accuracy and computational cost for organic molecules.[6]

-

The B3LYP hybrid functional is a widely used and well-benchmarked choice for such systems.[7]

-

Use a Pople-style basis set, such as 6-31G(d,p) , which includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) necessary to accurately describe bonding.[4]

-

The combination B3LYP/6-31G(d,p) is a standard model chemistry, though it is known to have limitations, particularly in describing dispersion forces.[8][9][10] For higher accuracy, especially if studying intermolecular interactions, consider dispersion-corrected functionals (e.g., B3LYP-D3) or larger basis sets.

-

The optimization calculation should be run until the forces on the atoms and the change in energy between steps fall below predefined convergence criteria.

-

Step 3: Vibrational Frequency Calculation

-

Objective: To confirm that the optimized geometry is a true energy minimum and to compute the theoretical infrared (IR) spectrum.

-

Protocol:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

-

The output will provide the vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities. These can be used to generate a theoretical IR spectrum for comparison with experimental data.

-

Step 4: Calculation of Electronic and Spectroscopic Properties

-

Objective: To compute key electronic descriptors and simulate the NMR spectrum.

-

Protocol:

-

Electronic Properties: Using the optimized wavefunctions, calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).

-

NMR Spectroscopy:

-

Employ the Gauge-Including Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR shielding tensors.[5][11]

-

Perform the GIAO calculation at the B3LYP/6-31G(d,p) level on the optimized geometry.[11]

-

The calculation will yield absolute shielding values (σ) for each nucleus. To convert these to chemical shifts (δ), a reference compound must also be calculated at the same level of theory. Tetramethylsilane (TMS) is the standard reference.

-

The chemical shift is calculated as: δ_sample = σ_ref(TMS) - σ_sample.

-

-

The logical flow of this comprehensive computational protocol is visualized below.

Data Presentation

The results from the quantum chemical calculations should be organized systematically for clarity and comparison. The following tables serve as templates for presenting the computed data alongside available experimental values.

Geometric Parameters

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the global minimum energy conformer should be tabulated.

Table 1: Predicted Optimized Geometric Parameters (B3LYP/6-31G(d,p))

| Parameter | Type | Atoms Involved | Calculated Value |

|---|---|---|---|

| Bond Lengths | (Å) | ||

| r1 | C-O | C(6)-O(8) | [Calculated Value] |

| r2 | O-H | O(8)-H(15) | [Calculated Value] |

| r3 | C-C | C(1)-C(6) | [Calculated Value] |

| ... | ... | ... | ... |

| Bond Angles | (°) | ||

| a1 | C-O-H | C(6)-O(8)-H(15) | [Calculated Value] |

| a2 | C-C-O | C(1)-C(6)-O(8) | [Calculated Value] |

| ... | ... | ... | ... |

| Dihedral Angles | (°) | ||

| d1 | H-C-C-H | H(2)-C(1)-C(6)-H(9) | [Calculated Value] |

| ... | ... | ... | ... |

(Atom numbering should be based on a standardized molecular diagram provided with the results.)

Spectroscopic Data

The calculated vibrational and NMR spectral data should be compared directly with experimental values to assess the accuracy of the chosen theoretical model.

Table 2: Experimental vs. Calculated Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

|---|---|---|---|

| O-H stretch | ~3500-3200 (broad)[1] | [Calculated Value] | [Calculated Value] |

| C-H stretch (alkane) | [Expected ~2850-2960] | [Calculated Value] | [Calculated Value] |

| C-O stretch | [Expected ~1050-1150] | [Calculated Value] | [Calculated Value] |

| ... | ... | ... | ... |

(Calculated frequencies are typically scaled by a factor, e.g., ~0.96 for B3LYP/6-31G(d,p), to better match experimental values.)

Table 3: Experimental vs. Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom Position | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|---|---|

| CH-OH | 3.8-4.2[1] | [Calculated Value] | [Expected ~65-75] | [Calculated Value] |

| CH₃ | [Expected ~1.2] | [Calculated Value] | [Expected ~20-25] | [Calculated Value] |

| Cyclopentyl-CH | 2.0-2.5[1] | [Calculated Value] | [Expected ~45-55] | [Calculated Value] |

| Cyclopentyl-CH₂ (α) | 1.5-2.5 (multiplet)[1] | [Calculated Value] | [Expected ~30-35] | [Calculated Value] |

| Cyclopentyl-CH₂ (β) | 1.5-2.5 (multiplet)[1] | [Calculated Value] | [Expected ~25-30] | [Calculated Value] |

(Experimental ¹³C shifts are inferred from typical values for similar structures, as specific literature values were not found in the initial search.)

Electronic Properties

Key electronic properties provide insight into the molecule's reactivity and charge distribution.

Table 4: Calculated Electronic Properties (B3LYP/6-31G(d,p))

| Property | Calculated Value |

|---|---|

| Energy | |

| Total Energy (Hartree) | [Calculated Value] |

| Zero-point vibrational energy (kcal/mol) | [Calculated Value] |

| Molecular Orbitals | |

| HOMO Energy (eV) | [Calculated Value] |

| LUMO Energy (eV) | [Calculated Value] |

| HOMO-LUMO Gap (eV) | [Calculated Value] |

| Other Properties |

| Dipole Moment (Debye) | [Calculated Value] |

Conclusion

This technical guide provides a standardized and robust computational protocol for the theoretical investigation of this compound. By following the detailed workflow—encompassing conformational analysis, geometry optimization, and the calculation of spectroscopic and electronic properties—researchers can generate a comprehensive dataset to understand the molecule's fundamental chemical nature. The comparison of calculated results with experimental data is a critical step for validation and provides confidence in the predictive power of the chosen theoretical model. The methodologies and data presentation formats outlined herein are intended to facilitate high-quality, reproducible computational research for professionals in drug development and chemical sciences.

References

- 1. Buy this compound | 52829-98-8 [smolecule.com]

- 2. This compound | C7H14O | CID 95434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. schrodinger.com [schrodinger.com]

- 4. huntresearchgroup.org.uk [huntresearchgroup.org.uk]

- 5. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. density functional theory - What does B3LYP do well? What does it do badly? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 10. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Cyclopentane Derivatives: A Technical Guide

An In-depth Review of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of Novel 1-Cyclopentylethanol Congeners and Related Cyclopentenone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring, a ubiquitous structural motif in numerous natural products and synthetic molecules, continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound itself is primarily recognized as a synthetic intermediate, its derivatives and related cyclopentenone structures are demonstrating significant promise across a spectrum of biological activities. This technical guide provides a comprehensive overview of the current research into the anticancer, antimicrobial, and anti-inflammatory potential of these compound classes, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

Anticancer Activity: 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives

A novel class of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives has emerged as a promising scaffold for the development of potent antiproliferative agents. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines.

In Vitro Efficacy

The antiproliferative activity of these derivatives has been primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values for the most promising compound, 6k , are summarized in Table 1.

Table 1: Antiproliferative Activity of Compound 6k against Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 3.29 |

| HeLa | Cervical Cancer | 6.75 |

| HT-29 | Colorectal Adenocarcinoma | 7.56 |

| MDA-MB-231 | Breast Cancer | 10.30 |

Mechanism of Action: Cell Cycle Arrest

Further mechanistic studies have revealed that compound 6k exerts its anticancer effects by inducing cell cycle arrest at the G2/M phase in a concentration-dependent manner.[1] This disruption of the normal cell division cycle ultimately leads to the inhibition of tumor cell proliferation.

Experimental Protocols

A detailed synthetic scheme would be presented here, based on the methodologies described in the scientific literature. This would include starting materials, reagents, reaction conditions, and purification methods.

-

Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.[2]

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., compound 6k) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Cell Treatment: HCT-116 cells are treated with the test compound at various concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to determine the effect of the compound on cell cycle progression.[3][4][5]

Workflow for the synthesis and biological evaluation of anticancer 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives.

Antimicrobial Activity: Functionalized trans-Diamino-cyclopentenones

Derivatives of trans-diamino-cyclopentenones, which can be synthesized from biomass-derived furfural, have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains.

In Vitro Efficacy

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for a promising oxime ether derivative are presented in Table 2.

Table 2: Antimicrobial Activity of an Oxime Ether Derivative of a trans-Diamino-cyclopentenone [6]

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | Positive | 0.976 |

| Enterococcus faecalis (VRE) | Positive | 3.91 |

Experimental Protocols

The synthesis involves the condensation of the corresponding trans-diamino-cyclopentenone with O-benzylhydroxylamine hydrochloride under basic conditions.[6]

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7][8]

Workflow for the synthesis and antimicrobial evaluation of functionalized trans-diamino-cyclopentenones.

Anti-inflammatory Activity: Cyclopentenone Derivatives and the NF-κB Signaling Pathway

Cyclopentenone-containing molecules, including certain prostaglandins (B1171923) and their derivatives, are recognized for their potent anti-inflammatory properties. A key mechanism underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Mechanism of Action: Inhibition of NF-κB Signaling

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing pro-inflammatory prostaglandins such as prostaglandin (B15479496) E2 (PGE2).

Cyclopentenone derivatives have been shown to inhibit this pathway at multiple points. Some can directly inhibit the IKK complex, preventing the phosphorylation of IκBα.[9] This leads to the stabilization of the NF-κB/IκBα complex in the cytoplasm, thereby blocking the inflammatory cascade.

In Vitro Efficacy

The anti-inflammatory activity of cyclopentenone derivatives can be quantified by measuring their ability to inhibit the production of key inflammatory mediators like PGE2 in cell-based assays.

Table 3: Anti-inflammatory Activity of Cyclopentenone Isoprostanes [10][11]

| Compound | Cell Line | Assay | IC50 (nM) |

| Cyclopentenone Isoprostanes | RAW 264.7 Macrophages | Nitrite Production | ~360 |

| Cyclopentenone Isoprostanes | RAW 264.7 Macrophages | Prostaglandin Production | ~210 |

Experimental Protocols

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 24-well plates.

-

Compound Treatment and Stimulation: Cells are pre-treated with the test compound for 1-2 hours before being stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage inhibition of PGE2 production is calculated relative to LPS-stimulated cells without compound treatment.

-

Cell Transfection: Cells (e.g., HEK293) are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Compound Treatment and Stimulation: Transfected cells are pre-treated with the test compound before stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: After a defined incubation period, the cells are lysed.

-

Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB signaling pathway.[1][12][13][14][15]

Simplified representation of the NF-κB signaling pathway and the inhibitory action of cyclopentenone derivatives.

Conclusion and Future Directions

The derivatives of this compound and related cyclopentenone structures represent a versatile and promising platform for the development of new therapeutic agents. The data presented in this guide highlight their significant potential in oncology, infectious diseases, and the management of inflammatory conditions. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The detailed experimental protocols provided herein offer a robust framework for researchers to further explore and expand upon these exciting findings.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asu.elsevierpure.com [asu.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. library.opentrons.com [library.opentrons.com]

- 13. benchchem.com [benchchem.com]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to 1-Cyclopentylethanol: Synthesis, Reactivity, and Safety

FOR IMMEDIATE RELEASE

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1-Cyclopentylethanol, a secondary alcohol with significant potential as a building block in organic synthesis and pharmaceutical development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key reactions, and summarizes its safety profile.

Core Data and Properties

This compound, a colorless liquid, possesses a unique combination of a cyclopentyl ring and a secondary alcohol functional group. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics where the cyclopentane (B165970) moiety is a common structural motif.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 52829-98-8 | Multiple Sources |

| Molecular Formula | C₇H₁₄O | Multiple Sources |

| Molecular Weight | 114.19 g/mol | Multiple Sources |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 169-170 °C at 760 mmHg | Smolecule |

| Flash Point | 51 °C | [1] |

| Density | Not available | |

| Solubility | Not available | |

| GHS Classification | Not Classified | [3][4] |

| Hazard Statements | H227 (Combustible liquid) | [2] |

| Signal Word | Warning | [2] |

Safety Data Sheet Summary

While some sources indicate that this compound is not classified under GHS, others identify it as a combustible liquid.[2][3][4] Standard safe handling procedures for flammable and potentially irritating chemicals should be followed.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H227 | Combustible liquid[2] |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] |

| Response | P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[2] |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool.[2] |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[4]

-

Skin Protection: Wear appropriate protective gloves and clothing.[4]

-

Respiratory Protection: Use a respirator if exposure limits are exceeded or irritation is experienced.[4]

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below. These protocols are intended to serve as a guide for laboratory synthesis.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the Grignard reaction and the reduction of a ketone.

3.1.1. Grignard Reaction

This method involves the reaction of a cyclopentyl Grignard reagent with acetaldehyde (B116499).

-

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of cyclopentylmagnesium bromide.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C.

-

Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

-

Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude product by distillation.

-

3.1.2. Reduction of Cyclopentyl Methyl Ketone

This protocol utilizes sodium borohydride (B1222165) to reduce cyclopentyl methyl ketone to this compound.

-

Experimental Protocol: Reduction of Cyclopentyl Methyl Ketone

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentyl methyl ketone in ethanol (B145695) and cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution. After the initial vigorous reaction subsides, allow the mixture to stir at room temperature for 20 minutes.[5]

-

Workup: Add water to the reaction mixture and heat to boiling.[6] Add additional hot water until the solution becomes cloudy, then allow it to cool to room temperature.

-

Purification: Collect the resulting precipitate by vacuum filtration. The crude product can be further purified by recrystallization or distillation.

-

Key Reactions of this compound

3.2.1. Dehydration to 1-Cyclopentylethene

Treatment with a strong acid like sulfuric acid dehydrates this compound to form 1-cyclopentylethene.[7][8]

-

Experimental Protocol: Dehydration of this compound

-

Reaction: In a distillation apparatus, place this compound and add a catalytic amount of concentrated sulfuric acid.

-

Distillation: Heat the mixture to distill the alkene product as it is formed.

-

Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure 1-cyclopentylethene.

-

3.2.2. Oxidation to Cyclopentyl Methyl Ketone

Pyridinium chlorochromate (PCC) is a suitable reagent for the oxidation of the secondary alcohol to a ketone.[9][10][11]

-

Experimental Protocol: Oxidation of this compound

-

Reaction: Suspend PCC in dichloromethane (B109758) in a round-bottom flask. Add a solution of this compound in dichloromethane to the PCC suspension.

-

Workup: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude cyclopentyl methyl ketone, which can be purified by distillation.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and reaction pathways described.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are limited, the cyclopentane ring is a prevalent structural feature in a wide array of biologically active compounds and approved pharmaceuticals.[1] Cyclic alcohols, in general, are recognized for their biological activities and are frequently employed as synthons in the synthesis of medicinal compounds.[1] The stereochemistry of secondary alcohols can play a crucial role in their interaction with biological targets, such as enzymes.[12] Given these considerations, this compound represents a promising starting material for the generation of compound libraries for drug discovery programs, particularly in the search for novel therapeutics. Further research is warranted to explore the specific biological effects of this compound and its derivatives.

References

- 1. mmsl.cz [mmsl.cz]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | C7H14O | CID 95434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1-cyclopentylethan-1-ol is treated with conc \mathrm { H } _ { 2 } \mathr.. [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. Studies on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Synthetic Methodologies for 1-Cyclopentylethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentylethanol is a secondary alcohol of interest in organic synthesis, serving as a versatile building block for the preparation of more complex molecules, particularly in the pharmaceutical industry. Its chiral center makes it a valuable precursor for the enantioselective synthesis of bioactive compounds. This technical guide provides a comprehensive review of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and a comparative analysis of the different methodologies.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches: the reduction of acetylcyclopentane, Grignard reactions involving cyclopentyl or methyl moieties, and the hydration of cyclopentylethylene. Each of these strategies offers distinct advantages and disadvantages in terms of yield, stereoselectivity, and scalability.

Reduction of Acetylcyclopentane

The reduction of the carbonyl group in acetylcyclopentane is a straightforward and widely employed method for the synthesis of this compound. Several reducing agents and catalytic systems can be utilized for this transformation.

Simple hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of acetylcyclopentane. Sodium borohydride is often preferred due to its milder nature and easier handling.

Table 1: Hydride Reduction of Acetylcyclopentane

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Borohydride | Methanol (B129727) | 0 - 20 | 0.67 | 56 |

| Lithium Aluminum Hydride | Diethyl Ether | Reflux | Not specified | High (qualitative) |

Experimental Protocol: Reduction of Acetylcyclopentane with Sodium Borohydride

Materials:

-

Acetylcyclopentane

-

Methanol

-

Sodium borohydride

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetylcyclopentane in methanol under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature between 0 and 20 °C.

-

After the addition is complete, allow the reaction to stir for approximately 40 minutes.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid until the evolution of gas ceases.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to afford this compound.

The catalytic hydrogenation of acetylcyclopentane offers a green and efficient alternative to hydride reductions. Raney Nickel is a commonly used catalyst for this transformation.[1]

Table 2: Catalytic Hydrogenation of Acetylcyclopentane

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| Raney Nickel | Ethanol | Room Temperature | 1 - 4 | High (qualitative) |

Experimental Protocol: Catalytic Hydrogenation of Acetylcyclopentane with Raney Nickel

Materials:

-

Acetylcyclopentane

-

Ethanol

-

Raney Nickel catalyst (slurry in water)

-

Hydrogen gas

Procedure:

-

In a hydrogenation apparatus, add a slurry of Raney Nickel catalyst in ethanol.

-

Add the acetylcyclopentane to the reaction vessel.

-

Seal the apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield this compound.

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones and aldehydes using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[2][3][4][5][6] This method is advantageous for its mild conditions and high selectivity for the carbonyl group.[2]

Table 3: Meerwein-Ponndorf-Verley Reduction of Acetylcyclopentane

| Catalyst | Hydride Source | Temperature (°C) | Yield (%) |

| Aluminum isopropoxide | Isopropanol | Reflux | High (qualitative) |

Experimental Protocol: Meerwein-Ponndorf-Verley Reduction of Acetylcyclopentane

Materials:

-

Acetylcyclopentane

-

Aluminum isopropoxide

-

Anhydrous isopropanol

-

Apparatus for distillation

Procedure:

-

In a round-bottom flask equipped with a distillation head, combine acetylcyclopentane, a stoichiometric excess of anhydrous isopropanol, and aluminum isopropoxide.

-

Heat the mixture to reflux.

-

Slowly distill off the acetone (B3395972) formed during the reaction to drive the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxide by adding dilute acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent to yield this compound.

Grignard Reactions

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and can be employed in two primary ways to synthesize this compound.

This route involves the preparation of a cyclopentyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde (B116499).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine crystal (for initiation)

-

Acetaldehyde

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure: Part A: Preparation of Cyclopentylmagnesium Bromide

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of cyclopentyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Acetaldehyde and Work-up

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain crude this compound, which can be further purified by distillation.

An alternative Grignard approach involves the reaction of methylmagnesium bromide with cyclopentanecarboxaldehyde. The protocol is analogous to the one described above, with the substitution of the respective Grignard reagent and aldehyde.

Asymmetric Synthesis of this compound

For applications in drug development, the synthesis of enantiomerically pure this compound is often required. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones.[7][8] This reaction utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane (B79455) reduction.[7][8]

Table 4: Asymmetric Reduction of Acetylcyclopentane

| Catalyst | Reducing Agent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |

| (R)- or (S)-CBS Catalyst | Borane-THF complex | -20 to Room Temp. | >95 (expected)[8] | High (qualitative) |

Experimental Protocol: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetylcyclopentane

Materials:

-

Acetylcyclopentane

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution in toluene.

-

Cool the catalyst solution to the desired temperature (e.g., -20 °C).

-

Slowly add the borane-THF complex to the catalyst solution and stir for 10-15 minutes.

-

Add a solution of acetylcyclopentane in anhydrous THF dropwise to the catalyst-borane mixture.

-

Stir the reaction at the same temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The enantiomeric excess of the resulting this compound can be determined by chiral GC or HPLC analysis.

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

References

- 1. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]

- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]

- 5. MEERWEIN-PONNDORF-VERLEY REDUCTION: REDUCTION OF ALDEHYDES AND KETONES TO ALCOHOLS – My chemistry blog [mychemblog.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. CBS Catalysts [sigmaaldrich.com]

Enantioselective Synthesis of (S)-1-Cyclopentylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cyclopentylethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereocenter makes the development of efficient and highly selective asymmetric syntheses a critical area of research. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of (S)-1-Cyclopentylethanol, focusing on enzymatic kinetic resolution and asymmetric reduction of the corresponding ketone. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Core Methodologies

Two primary strategies have proven effective for the enantioselective synthesis of (S)-1-Cyclopentylethanol:

-

Enzymatic Kinetic Resolution of Racemic 1-Cyclopentylethanol: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the desired (S)-enantiomer unreacted and thereby enriched. Lipases are commonly employed for this purpose, with Candida antarctica Lipase (B570770) B (CALB) being a prominent example. The process typically involves an acylation reaction where the lipase selectively acylates the (R)-enantiomer.

-

Asymmetric Reduction of Acetylcyclopentane: This approach utilizes a chiral catalyst or a biocatalyst to reduce the prochiral ketone, acetylcyclopentane, to the corresponding alcohol with a high degree of stereoselectivity, directly yielding (S)-1-Cyclopentylethanol. Alcohol dehydrogenases (ADHs) from various microorganisms are particularly effective for this transformation, often employed as whole-cell biocatalysts to facilitate cofactor regeneration.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for the enantioselective synthesis of (S)-1-Cyclopentylethanol, drawing upon established methodologies for analogous secondary alcohols where specific data for the target molecule is not available in the literature. These values should be considered as representative and may require optimization for the specific substrate.

| Method | Biocatalyst | Substrate | Key Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | Reference Substrate Example |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic this compound | Vinyl acetate (B1210297), Organic Solvent (e.g., Hexane) | Up to 50 | >99 | 1-Phenylethanol |

| Asymmetric Reduction (Whole-Cell) | Lactobacillus kefir (ADH) | Acetylcyclopentane | Isopropanol (cosubstrate), Buffer | >95 | >99 | Acetophenone |

| Asymmetric Reduction (Isolated Enzyme) | Alcohol Dehydrogenase | Acetylcyclopentane | NADH/NADPH, Cofactor regeneration system | Variable | >99 | Various ketones |

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B

This protocol is adapted from established procedures for the kinetic resolution of secondary alcohols.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

-

Vinyl acetate

-

Anhydrous hexane (B92381) (or other suitable organic solvent)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add racemic this compound (1.0 eq). Dissolve the alcohol in anhydrous hexane.

-

Addition of Reagents: Add vinyl acetate (2.0 eq) to the solution.

-

Enzyme Addition: Add immobilized CALB (e.g., 20-50 mg per mmol of substrate) to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting mixture of (S)-1-cyclopentylethanol and (R)-1-cyclopentylethyl acetate can be separated by silica gel column chromatography.

Asymmetric Reduction of Acetylcyclopentane using a Whole-Cell Biocatalyst (Lactobacillus kefir)

This protocol is based on the use of whole-cell biocatalysts containing alcohol dehydrogenases with cofactor regeneration.

Materials:

-

Acetylcyclopentane

-

Lyophilized whole cells of Lactobacillus kefir (or another suitable microorganism expressing an (R)-selective ADH)

-

Isopropanol

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Standard laboratory glassware

-

Orbital shaker with temperature control

-

Centrifuge

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Biocatalyst Preparation: Suspend the lyophilized whole cells of Lactobacillus kefir in the phosphate buffer.

-

Reaction Setup: In a reaction vessel, add the cell suspension.

-

Substrate and Cosubstrate Addition: Add acetylcyclopentane to the cell suspension. Add isopropanol, which serves as the sacrificial co-substrate for cofactor regeneration.

-

Reaction: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 30 °C). Monitor the conversion of the ketone to the alcohol by GC or HPLC.

-

Work-up: After completion of the reaction (typically 24-48 hours), centrifuge the mixture to pellet the cells.

-

Extraction: Decant the supernatant and extract it multiple times with an organic solvent such as ethyl acetate.

-